molecular formula C5H4FN3O2 B13512591 6-Amino-5-fluoropyrimidine-4-carboxylic acid

6-Amino-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B13512591
M. Wt: 157.10 g/mol
InChI Key: KGCRVOOYDZJROM-UHFFFAOYSA-N
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Description

6-Amino-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-fluoropyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and coupling reagents is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction reactions can produce de-fluorinated compounds.

Scientific Research Applications

6-Amino-5-fluoropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoropyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the activity of enzymes such as thymidylate synthase, leading to disruptions in DNA replication and repair. The compound’s fluorine atom plays a crucial role in its biological activity by enhancing its binding affinity to target enzymes .

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H4FN3O2

Molecular Weight

157.10 g/mol

IUPAC Name

6-amino-5-fluoropyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H4FN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)

InChI Key

KGCRVOOYDZJROM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)F)C(=O)O

Origin of Product

United States

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